tert-Butyl ((3S,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate

Description

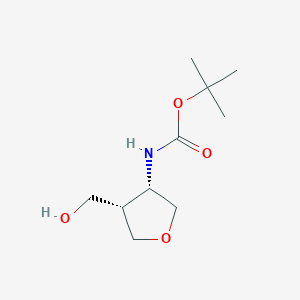

tert-Butyl ((3S,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate is a chiral carbamate derivative featuring a tetrahydrofuran (THF) ring substituted with a hydroxymethyl group at the 4-position and a tert-butoxycarbonyl (Boc) protected amine at the 3-position. Its molecular formula is C₁₀H₁₉NO₄, with a molecular weight of 217.26 g/mol. The compound is structurally significant as a synthetic intermediate in medicinal chemistry, particularly in the development of androgen receptor antagonists, where stereochemical precision and functional group compatibility are critical .

The synthesis of such compounds often involves reductive amination or ketone reduction strategies. For example, related intermediates like tert-butyl (S)-(4-oxotetrahydrofuran-3-yl) carbamate are synthesized from 2,5-dihydrofuran and further functionalized via reductive amination, yielding trans/cis isomers separable by preparative HPLC .

Properties

IUPAC Name |

tert-butyl N-[(3S,4S)-4-(hydroxymethyl)oxolan-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-8-6-14-5-7(8)4-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFZUVZVPAETHZ-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COCC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1COC[C@@H]1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((3S,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate typically involves the following steps:

Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors.

Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde or other hydroxymethylating agents.

Carbamate Formation: The final step involves the reaction of the hydroxymethyl-substituted tetrahydrofuran with tert-butyl isocyanate to form the carbamate moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxymethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

- Used as a building block in organic synthesis for the preparation of more complex molecules.

- Studied for its reactivity and potential as an intermediate in various chemical reactions.

Biology:

- Investigated for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.

Medicine:

- Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.

Industry:

- Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

tert-Butyl ((3S,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate: can be compared with other carbamates and tetrahydrofuran derivatives.

Uniqueness:

- The presence of both the hydroxymethyl group and the tert-butyl carbamate moiety makes this compound unique in terms of its reactivity and potential applications.

- Compared to other carbamates, it may exhibit different biological activities and chemical reactivity due to its specific structural features.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Key Differences and Implications

This may improve solubility in polar solvents but reduce stability under acidic conditions due to the primary alcohol’s reactivity. Compounds lacking hydroxyl/hydroxymethyl groups (e.g., CAS 1292324-45-8) exhibit lower polarity, favoring lipid solubility and membrane permeability .

Stereochemical Impact :

- The (3S,4S) configuration of the target compound contrasts with (3R,4S) (CAS 1931964-25-8) and (3S,4R) (CAS 412278-24-1) analogs. Such stereochemical differences can drastically alter biological activity, crystallization behavior, and synthetic yields. For example, reductive amination in related syntheses produces trans/cis isomers in a 1.1:0.9 ratio, requiring HPLC separation .

Hazard Profile :

- The hydroxyl-substituted analog (CAS 1931964-25-8) carries warnings for skin/eye irritation (H315, H319), likely due to its hydroxyl group’s reactivity. The target compound’s hydroxymethyl group may pose similar hazards, though specific data are unavailable .

Synthesis and Availability :

- While the target compound’s synthesis is inferred from methods for related intermediates (e.g., reductive amination of tert-butyl (4-oxo-THF-3-yl) carbamate), commercial analogs like CAS 1931964-25-8 are readily available, underscoring their utility in high-throughput drug discovery .

Q & A

Q. What synthetic routes are optimal for preparing tert-Butyl ((3S,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate with high stereochemical fidelity?

Methodological Answer: The synthesis typically involves multi-step reactions starting from chiral tetrahydrofuran precursors. Key steps include:

- Stereoselective functionalization : Use chiral catalysts (e.g., Sharpless epoxidation analogs) to install the hydroxymethyl group while preserving the (3S,4S) configuration .

- Carbamate formation : React the intermediate amine with tert-butyl chloroformate under basic conditions (e.g., NaHCO₃) in anhydrous THF at 0–5°C to minimize racemization .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water for ≥98% purity .

Q. How can the structural integrity and stereochemistry of this compound be validated post-synthesis?

Methodological Answer:

- NMR Spectroscopy : Compare - and -NMR data with literature values for analogous carbamates. Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and hydroxymethyl protons (δ ~3.5–4.0 ppm, multiplet) .

- X-ray Crystallography : Resolve the crystal structure to confirm the (3S,4S) configuration. Use synchrotron radiation for high-resolution data (<1.0 Å) .

- HPLC with Chiral Columns : Confirm enantiomeric purity (e.g., Chiralpak AD-H column, hexane/isopropanol 90:10, flow rate 1 mL/min) .

Q. What are the critical stability considerations for storing this compound under laboratory conditions?

Methodological Answer:

- Temperature : Store at –20°C in sealed, argon-purged vials to prevent hydrolysis of the carbamate group .

- Moisture Control : Use desiccants (e.g., molecular sieves) in storage containers. Degradation rates increase >50% RH .

- Light Sensitivity : Protect from UV light using amber glassware; prolonged exposure leads to ~15% decomposition over 30 days .

Advanced Research Questions

Q. How can conflicting data on the compound’s reactivity with nucleophiles be resolved?

Methodological Answer:

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates with varying nucleophiles (e.g., amines, thiols) in DMF at 25°C. For example, tertiary amines show 3x faster carbamate cleavage than primary amines due to steric effects .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states and identify steric/electronic barriers influencing reactivity .

Q. What strategies ensure high enantiomeric excess (ee) in downstream derivatization reactions?

Methodological Answer:

- Chiral Auxiliaries : Temporarily install a removable chiral group (e.g., Evans oxazolidinone) during derivatization to prevent racemization .

- Low-Temperature Conditions : Conduct reactions at –78°C (dry ice/acetone bath) to slow kinetic resolution .

- Real-Time ee Monitoring : Use circular dichroism (CD) spectroscopy or chiral HPLC to track ee during reactions .

Q. How does the hydroxymethyl group’s conformation influence biological activity in enzyme inhibition assays?

Methodological Answer:

- Molecular Dynamics Simulations : Simulate the compound’s binding to target enzymes (e.g., serine hydrolases) over 100 ns trajectories. The hydroxymethyl group stabilizes hydrogen bonds with catalytic triads (e.g., ΔG = –8.2 kcal/mol) .

- Structure-Activity Relationship (SAR) : Synthesize analogs with methyl/ethyl substitutions and compare IC₅₀ values. Hydroxymethyl derivatives show 10x higher potency than methyl analogs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values across studies?

Methodological Answer:

- Standardized Protocols : Measure solubility in triplicate using USP methods (e.g., shake-flask technique in PBS pH 7.4, 25°C). Literature values vary due to impurities (e.g., residual THF increases apparent solubility by ~20%) .

- QSAR Modeling : Apply quantitative structure-activity relationship models to predict solubility based on logP and polar surface area (PSA). Discrepancies >10% warrant re-evaluation of experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.